molecular formula C16H15N3O3S B2404874 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide CAS No. 687582-38-3

2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2404874
CAS No.: 687582-38-3
M. Wt: 329.37
InChI Key: BOIXLRQKQLWKPX-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide is a fascinating compound that belongs to the thienopyrimidine family. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. The unique structural components of this compound make it a topic of interest for various scientific fields.

Properties

IUPAC Name

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-13(17-8-6-11-4-2-1-3-5-11)10-19-15(21)14-12(7-9-23-14)18-16(19)22/h1-5,7,9H,6,8,10H2,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIXLRQKQLWKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide typically involves several key steps:

  • Formation of the Thienopyrimidine Core: This step usually involves the cyclization of appropriate thienyl and pyrimidine precursors under controlled conditions. The cyclization can be achieved using reagents such as sulfuric acid or phosphoric acid.

  • N-Alkylation: The final step involves the alkylation of the acetamide with 2-phenylethyl bromide, often under basic conditions to promote nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up with emphasis on optimizing yields and minimizing costs. This may involve:

  • Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the reactions.

  • Catalysis: Employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

  • Reduction: Reduction of the compound may target the carbonyl groups, potentially converting them to alcohols.

  • Substitution: Various substituents can be introduced at different positions on the thienopyrimidine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution Reagents: Alkyl halides, acyl chlorides, and amines

Major Products Formed

  • Sulfoxides and Sulfones: From oxidation reactions

  • Alcohols and Ketones: From reduction reactions

  • Various Substituted Derivatives: From substitution reactions

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable target for synthetic chemists aiming to develop new reactions or explore the reactivity of thienopyrimidine derivatives.

Biology

In biology, derivatives of this compound have shown promise as potential inhibitors of various enzymes and receptors, making them candidates for further pharmacological research.

Medicine

The potential therapeutic applications of this compound are vast, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets suggests it could be developed into a novel drug.

Industry

In industrial chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or active ingredients.

Mechanism of Action

The compound's mechanism of action is often linked to its ability to inhibit specific enzymes or receptors. This can involve:

  • Binding to Active Sites: The compound can bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity.

  • Modulating Receptor Activity: By interacting with receptors, the compound can alter signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other thienopyrimidine derivatives, 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide stands out due to its specific substitution pattern, which can result in unique biological activities.

Similar Compounds

  • Thienopyrimidine Derivatives: Including those with different acetamide substitutions.

  • Other Pyrimidine-Based Compounds: Like pyrimethamine and trimethoprim, which have shown significant pharmacological activities.

This compound's unique structure and reactivity make it a compelling subject for continued research and application development in various scientific fields.

Biological Activity

The compound 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide is a derivative of thieno[3,2-d]pyrimidine, which has garnered attention due to its potential biological activities. This article reviews its biological activity based on various studies and findings.

Chemical Structure

The compound's structure can be depicted as follows:

C14H13N3O4S\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{4}\text{S}

Biological Activity Overview

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Certain thieno[3,2-d]pyrimidines act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Antimicrobial Activity

Studies have reported that thieno[3,2-d]pyrimidine derivatives possess significant antimicrobial properties. For instance, a study found that these compounds exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Anticancer Activity

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been explored in several studies. Notably, one study demonstrated that specific derivatives induced apoptosis in cancer cells through the activation of caspases . The compound's ability to inhibit cancer cell proliferation was attributed to its interaction with cellular pathways involved in cell cycle regulation.

Enzyme Inhibition

The inhibition of AChE and MAO by thieno[3,2-d]pyrimidine derivatives has been documented. For example, one study highlighted that a derivative showed competitive inhibition of MAO-B with an IC50 value of 0.212 µM . This suggests its potential utility in treating neurodegenerative diseases where cholinergic dysfunction is a concern.

Case Studies

  • Antimicrobial Case Study
    • Objective : Evaluate the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives.
    • Method : Disc diffusion method against E. coli and S. aureus.
    • Results : Several compounds showed zones of inhibition greater than 15 mm.
  • Anticancer Case Study
    • Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay to measure cell viability.
    • Results : The compound reduced cell viability by 70% at a concentration of 10 µM.

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AChE InhibitionThieno Derivative A0.264
MAO-B InhibitionThieno Derivative B0.212
AntimicrobialThieno Derivative CN/A
CytotoxicityThieno Derivative DN/A

Q & A

Q. What are the standard synthesis protocols for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including condensation, substitution, and cyclization. Key steps include:

  • Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) for introducing phenylethyl groups .
  • Cyclization : Controlled temperature (80–100°C) to form the thienopyrimidine core .
  • Condensation : Use of coupling agents like EDCI/HOBt for amide bond formation .
    Critical factors include solvent choice (polar aprotic solvents like DMSO enhance reactivity), reaction time (12–24 hours for completeness), and purification via recrystallization or column chromatography .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and regiochemistry (e.g., δ 12.50 ppm for NH protons in thienopyrimidine) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ observed at m/z 344.21) .
  • Elemental Analysis : Validates purity (e.g., C, N, S content within 0.1% of theoretical values) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. What are the key functional groups influencing the compound’s reactivity in further derivatization?

  • Thienopyrimidine dione core : Susceptible to nucleophilic attack at C2 and C4 positions .
  • Acetamide side chain : Enables amide bond cleavage or substitution via hydrolysis or coupling .
  • Phenylethyl group : Participates in π-π interactions, affecting solubility and biological target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Comparative assays : Use standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) under identical conditions to eliminate variability .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., halogen-substituted phenyl groups) to isolate activity-contributing moieties .
  • Target profiling : Employ molecular docking to predict binding affinities for enzymes like DHFR (anticancer) or bacterial topoisomerases (antimicrobial) .

Q. What methodologies optimize reaction yields during large-scale synthesis while maintaining purity?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios, catalyst loading) to identify optimal conditions .
  • Continuous flow reactors : Enhance reproducibility and reduce byproducts in cyclization steps .
  • In-line analytics : Use HPLC-MS for real-time monitoring of intermediate purity .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Kinetic studies : Track intermediate formation via time-resolved NMR or FTIR .
  • Computational modeling : Apply density functional theory (DFT) to simulate transition states and activation energies .
  • Isotope labeling : Use ¹⁸O or deuterated reagents to trace oxygen sources in dione formation .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Analog synthesis : Modify the phenylethyl group (e.g., electron-withdrawing substituents) or thienopyrimidine core (e.g., methyl or fluoro additions) .
  • Biological testing : Compare IC₅₀ values across analogs in dose-response assays .
  • Crystallography : Solve X-ray structures of target-bound complexes to identify critical interactions (e.g., hydrogen bonds with the dione moiety) .

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